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Compound of Interest

Compound Name: 4-Bromo-2-methylbutan-2-ol

Cat. No.: B138304 Get Quote

IUPAC Name: 4-Bromo-2-methylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-2-methylbutan-2-ol, a
versatile building block in organic synthesis with applications in drug discovery and proteomics.

This document details its physicochemical properties, synthesis, spectroscopic data, and key

chemical reactions, presenting quantitative data in structured tables and outlining detailed

experimental protocols.

Physicochemical Properties
4-Bromo-2-methylbutan-2-ol is a tertiary alcohol containing a bromine atom. Its key

physicochemical properties are summarized in the table below.
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Property Value Source

IUPAC Name 4-bromo-2-methylbutan-2-ol [1]

CAS Number 35979-69-2 [2]

Molecular Formula C₅H₁₁BrO [1][2]

Molecular Weight 167.04 g/mol [1]

Appearance Brown Oil [3]

Boiling Point 189.7 ± 23.0 °C at 760 mmHg [4]

Purity ≥95% [2]

Storage Temperature 4°C [4]

Spectroscopic Data
While experimental spectra for 4-bromo-2-methylbutan-2-ol are not readily available in public

databases, predicted spectral data and mass spectrometry information have been reported.

Mass Spectrometry
The mass spectrum of 4-bromo-2-methylbutan-2-ol provides valuable information for its

identification.

m/z Interpretation

[M+H]⁺ 167.00661

[M+Na]⁺ 188.98855

[M-H]⁻ 164.99205

[M+NH₄]⁺ 184.03315

Data obtained from predicted mass spectrometry analysis.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Predicted ¹H and ¹³C NMR data are available for 4-bromo-2-methylbutan-2-ol.[3]

Predicted ¹H NMR:

A singlet for the hydroxyl proton (-OH).

A triplet for the two protons on the carbon adjacent to the bromine atom (-CH₂Br).

A triplet for the two protons on the carbon adjacent to the tertiary carbon (-CH₂-).

A singlet for the six protons of the two methyl groups (-C(CH₃)₂).

Predicted ¹³C NMR:

A signal for the carbon atom bonded to the bromine atom.

A signal for the carbon atom of the methylene group adjacent to the tertiary carbon.

A signal for the quaternary carbon atom bonded to the hydroxyl group.

A signal for the carbon atoms of the two equivalent methyl groups.

Infrared (IR) Spectroscopy
The IR spectrum of 4-bromo-2-methylbutan-2-ol is expected to show characteristic

absorption bands for the O-H and C-Br functional groups. While a specific experimental

spectrum is not available, the vapor phase IR spectrum of the related compound 4-bromo-2-

methylbutanal has been reported.[6]

Synthesis of 4-Bromo-2-methylbutan-2-ol
A common and efficient method for the synthesis of 4-bromo-2-methylbutan-2-ol is the

Grignard reaction between a 3-bromopropionate ester and methylmagnesium bromide.

Experimental Protocol: Grignard Reaction
Materials:

Ethyl 3-bromopropionate
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Methylmagnesium bromide (3 M in diethyl ether)

Diethyl ether (anhydrous)

Saturated ammonium chloride solution

Sodium sulfate (anhydrous)

Procedure:

To a solution of ethyl 3-bromopropionate (10 g) in anhydrous diethyl ether (100 ml) at room

temperature under an argon atmosphere, add methylmagnesium bromide (3 M in diethyl

ether, 46 ml).

Maintain the reaction mixture temperature between 20°C and 35°C during the addition.

After stirring for 2 hours, pour the reaction mixture into a saturated ammonium chloride

solution.

Extract the aqueous layer with diethyl ether.

Combine the organic layers and dry over anhydrous sodium sulfate.

Filter the solution and concentrate under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography to yield 4-bromo-2-methylbutan-2-ol.

Chemical Reactions and Applications
4-Bromo-2-methylbutan-2-ol serves as a valuable precursor in the synthesis of more complex

molecules, particularly in the field of drug discovery.

Synthesis of Vitamin D₃ Analogues
4-Bromo-2-methylbutan-2-ol is a key building block for the side-chain of various synthetic

vitamin D₃ analogues.[3] These analogues are investigated for their potential therapeutic

applications, including cancer treatment and immune system modulation. The synthesis often
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involves the conversion of 4-bromo-2-methylbutan-2-ol into a phosphonium ylide, which then

undergoes a Wittig reaction with a suitable ketone fragment of the vitamin D core structure.

4-bromo-2-methylbutan-2-ol

Phosphonium_Salt
1. PPh₃

Triphenylphosphine Phosphonium_Ylide

2. Strong Base

Strong_Base
Vitamin_D_Analogue

3. Wittig Reaction

Vitamin_D_Ketone_Fragment
Triphenylphosphine_Oxide

Click to download full resolution via product page

Wittig reaction pathway for Vitamin D₃ analogue synthesis.

Role in Proteomics
In the field of proteomics, alkylating agents are crucial for the modification of cysteine residues

in proteins. This modification prevents the formation of disulfide bonds and allows for accurate

protein identification and quantification by mass spectrometry.[7] While not as commonly used

as iodoacetamide, bromo-compounds like 4-bromo-2-methylbutan-2-ol can function as

alkylating agents, reacting with the thiol group of cysteine residues.
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Protein Sample Preparation

Mass Spectrometry Analysis
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General proteomics workflow incorporating protein alkylation.
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Conclusion
4-Bromo-2-methylbutan-2-ol is a valuable and versatile chemical intermediate. Its utility in the

synthesis of complex molecules, particularly vitamin D₃ analogues, highlights its importance in

drug discovery and development. Furthermore, its potential application as an alkylating agent

in proteomics underscores its relevance in biochemical research. This guide provides a

foundational understanding of its properties, synthesis, and applications for scientists and

researchers in related fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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